Antimutagenic Potency: ortho-Hydroxy Substitution Superior to Unsubstituted and para-Substituted Benzalacetones in UV-Induced Mutagenesis Assay
In a comparative antimutagenicity study using UV-induced mutagenesis in E. coli WP2s (uvrA), 2-hydroxybenzalacetone (the target compound) was more effective than the parent compound benzalacetone and all other ring-substituted analogs tested, including methoxy and methyl derivatives [1]. Benzalacetone was the strongest antimutagen among compounds except 2-hydroxybenzalacetone, which surpassed it [1]. The antimutagenicity of 2-hydroxybenzalacetone is attributed to inter-molecular hydrogen bonding between the ortho-hydroxy group and the carbonyl, a feature absent in benzalacetone and para-substituted analogs [1].
| Evidence Dimension | Antimutagenic activity ranking |
|---|---|
| Target Compound Data | 2-Hydroxybenzalacetone: more effective than benzalacetone (ranked highest among all tested ring-substituted analogs) |
| Comparator Or Baseline | Benzalacetone (unsubstituted): strongest antimutagen among all compounds except 2-hydroxybenzalacetone; methoxy- and methyl-substituted benzalacetones: lower activity than 2-hydroxybenzalacetone |
| Quantified Difference | 2-Hydroxybenzalacetone > benzalacetone > all other ring-substituted derivatives in antimutagenic potency; methoxy compounds showed IC50 values approximately one-half that of benzalacetone in a related anti-tumor promoting assay [2], indicating that hydroxy substitution provides a distinct activity profile. |
| Conditions | Post-treatment for UV-induced mutagenesis in Escherichia coli WP2s (uvrA) |
Why This Matters
For researchers evaluating antimutagenic or chemopreventive candidates, the ortho-hydroxy substitution confers a position-dependent potency advantage over the commonly available and less expensive benzalacetone, making generic substitution analytically inadvisable.
- [1] Motohashi, N., et al. (1997). Antimutagenic effects of dehydrozingerone and its analogs on UV-induced mutagenesis in Escherichia coli. Mutation Research, 377(1), 17–25. View Source
- [2] Motohashi, N., Yamagami, C., Tokuda, H., Okuda, Y., Ichiishi, E., Mukainaka, T., Nishino, H., & Saito, Y. (2000). Structure-activity relationship in potentially anti-tumor promoting benzalacetone derivatives, as assayed by the Epstein-Barr virus early antigen activation. Mutation Research, 464(2), 247–254. View Source
